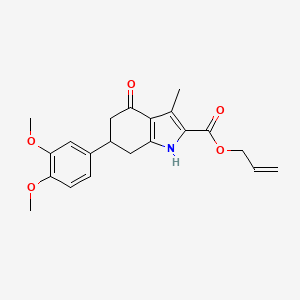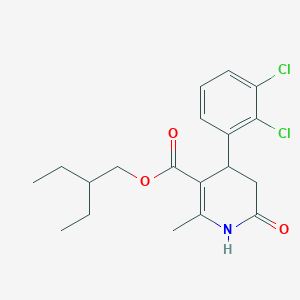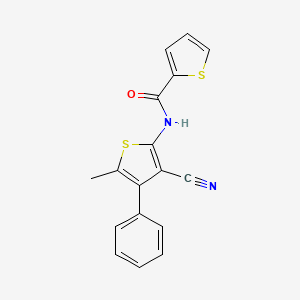![molecular formula C13H15BrN4O3S B4583264 methyl 2-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4583264.png)
methyl 2-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of closely related compounds involves multi-step reactions, starting from basic precursors to achieve the desired structural complexity. For instance, the synthesis of thiazole and pyrazole derivatives often requires the cyclization of intermediate compounds, as demonstrated in the preparation of thiazole carboxylates from acetone dicarboxylate, sulfuryl chloride, and thiourea (Žugelj et al., 2009). These methodologies highlight the versatility and complexity of synthetic routes needed to construct such intricate molecules.
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been elucidated using X-ray diffraction methods, revealing intricate details about their crystalline forms and molecular conformations. For example, studies have detailed the molecular structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, showcasing the importance of structural determination in understanding compound properties (Minga, 2005).
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Transformations of Dimethyl Acetone-1,3-dicarboxylate
This compound has been involved in the synthesis of thiazole derivatives, demonstrating its utility in creating complex heterocyclic structures which are crucial in pharmaceutical chemistry (Žugelj et al., 2009).
Practical Synthesis of CCR5 Antagonists
Its utility extends to the development of CCR5 antagonists, highlighting its significance in synthesizing compounds with potential therapeutic applications (Ikemoto et al., 2005).
Anticancer Applications
Novel Thiazolyl-pyrazole Derivatives
Research into thiazolyl-pyrazole derivatives showcases the potential anticancer properties of compounds synthesized using this chemical, indicating its role in developing new chemotherapeutic agents (Sayed et al., 2019).
Synthesis of Thiazole Derivatives
The synthesis of various thiazole derivatives, including those with anticancer activity, underscores the compound's versatility in medicinal chemistry, offering pathways to novel treatments (Yurttaş et al., 2022).
Antimicrobial and Anticorrosive Properties
Bipyrazolic Derivatives as Corrosion Inhibitors
This chemical has been used to synthesize bipyrazolic derivatives, which exhibit effective corrosion inhibition properties, demonstrating its applicability beyond pharmaceuticals into materials science (Missoum et al., 2013).
Antimicrobial Evaluation of Novel Derivatives
The synthesis of new heterocyclic compounds incorporating this molecule has shown promising antimicrobial activities, suggesting its potential in developing new antibacterial and antifungal agents (Darwish et al., 2014).
Propriétés
IUPAC Name |
methyl 2-[2-(4-bromo-5-methylpyrazol-1-yl)propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O3S/c1-6-10(12(20)21-4)22-13(16-6)17-11(19)8(3)18-7(2)9(14)5-15-18/h5,8H,1-4H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDFSKJLPBGSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C)N2C(=C(C=N2)Br)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclooctyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4583181.png)


![5-(1,3-dimethyl-1H-pyrazol-4-yl)-N-4-morpholinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4583206.png)
![N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B4583215.png)
![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4583217.png)

![isobutyl {5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B4583234.png)
![2-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4583238.png)
![N-(2,3-dimethylcyclohexyl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4583257.png)
![N-(2-methyl-1-{[2-(3-phenyl-2-propen-1-ylidene)hydrazino]carbonyl}-1-propen-1-yl)benzamide](/img/structure/B4583266.png)

![ethyl [2-({[(5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4583280.png)
